Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-
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Overview
Description
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of ethoxy and ethyl groups attached to a phenyl ring, along with a diamide linkage. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- typically involves the reaction of appropriate amines with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(4-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-(2-ethylphenyl)- stands out due to its specific substitution pattern on the phenyl rings, which imparts unique chemical and physical properties
Properties
CAS No. |
35001-52-6 |
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Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N'-(5-tert-butyl-2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide |
InChI |
InChI=1S/C22H28N2O3/c1-6-15-10-8-9-11-17(15)23-20(25)21(26)24-18-14-16(22(3,4)5)12-13-19(18)27-7-2/h8-14H,6-7H2,1-5H3,(H,23,25)(H,24,26) |
InChI Key |
ZBNMOUGFCKAGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC |
Origin of Product |
United States |
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